Gyromitrin

Übersicht

Beschreibung

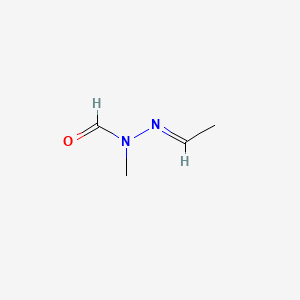

Gyromitrin is a toxic and carcinogenic compound found in several species of the fungal genus Gyromitra, such as Gyromitra esculenta. Its chemical formula is C4H8N2O. This compound is unstable and easily hydrolyzed to monomethylhydrazine, a highly toxic compound that affects the central nervous system and interferes with the normal use and function of vitamin B6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gyromitrin can be synthesized through the reaction of acetaldehyde with methylformylhydrazine. The reaction typically occurs under mild conditions, with the formation of this compound being facilitated by the presence of an acid catalyst .

Industrial Production Methods: There is limited information on the industrial production of this compound due to its toxic nature. Most studies focus on its isolation from natural sources, particularly from Gyromitra species .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Hydrolysis: Monomethylhydrazine and acetaldehyde.

Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

Gyromitrin has been studied primarily for its toxicological effects. It serves as a model compound for studying the toxic effects of hydrazine derivatives. Research has focused on its impact on the central nervous system, its interference with vitamin B6 metabolism, and its carcinogenic properties . Additionally, this compound has been used in forensic science to investigate cases of mushroom poisoning .

Wirkmechanismus

Gyromitrin is metabolized in the body to monomethylhydrazine, which exerts its toxic effects by interfering with the function of vitamin B6. This interference disrupts the synthesis of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. The resulting imbalance can lead to neurological symptoms such as seizures and convulsions . Monomethylhydrazine also forms reactive oxygen species, causing oxidative stress and cellular damage .

Vergleich Mit ähnlichen Verbindungen

Gyromitrin is similar to other hydrazine derivatives, such as monomethylhydrazine and dimethylhydrazine. its unique feature is its presence in certain fungi and its specific metabolic pathway leading to monomethylhydrazine . Other similar compounds include:

Monomethylhydrazine: A toxic compound formed from the hydrolysis of this compound.

Dimethylhydrazine: Another hydrazine derivative with similar toxicological properties.

This compound’s uniqueness lies in its natural occurrence in specific fungi and its specific metabolic conversion to monomethylhydrazine, which has distinct toxicological effects .

Biologische Aktivität

Gyromitrin, a mycotoxin primarily found in the false morel mushroom (Gyromitra esculenta), is known for its significant biological activity, particularly its toxicological effects on humans and animals. This article explores the biological activity of this compound, including its metabolism, clinical implications, and case studies that highlight its toxic effects.

Chemical Composition and Metabolism

This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile, water-soluble compound that is metabolized in the body to monomethylhydrazine (MMH), a highly toxic agent associated with neurotoxic and hepatotoxic effects. The metabolic pathway of this compound involves several enzymatic processes, notably through cytochrome P450 enzymes which play a crucial role in drug metabolism and toxicity .

Table 1: Metabolic Pathway of this compound

| Compound | Metabolite | Toxicity |

|---|---|---|

| This compound | Monomethylhydrazine | Neurotoxic, hepatotoxic |

| Monomethylhydrazine | Various reactive species | DNA-damaging properties |

Toxicological Effects

The ingestion of this compound-containing mushrooms can lead to a range of toxic effects. Clinical studies have documented gastrointestinal symptoms as the most common manifestation, followed by neurological symptoms such as seizures. Hepatotoxicity has also been observed but is less frequent .

Case Study Overview

A longitudinal study conducted over 19 years at the Michigan Poison & Drug Information Center reported 118 cases of this compound poisoning. The findings indicated:

- Gastrointestinal Symptoms : 74.7% of symptomatic patients (n = 62).

- Neurological Symptoms : 26.5% (n = 22).

- Hepatotoxicity : Occurred in 16.9% (n = 14) of cases.

- Treatment primarily involved supportive care, with some patients receiving pyridoxine to counteract neurotoxicity .

Mechanisms of Toxicity

The mechanism behind this compound's toxicity is linked to its ability to form reactive metabolites that can damage cellular structures and induce oxidative stress. Studies suggest that genetic factors, such as variations in the N-acetyltransferase 2 (NAT2) gene, influence individual susceptibility to this compound toxicity. Slow acetylators may experience prolonged exposure to harmful metabolites, increasing their risk for severe toxic effects .

Table 2: Clinical Findings from this compound Poisoning

| Symptom Category | Frequency (%) |

|---|---|

| Gastrointestinal symptoms | 74.7 |

| Neurological symptoms | 26.5 |

| Hepatotoxicity | 16.9 |

Research Findings

Recent studies have focused on the distribution and detection of this compound in various mushroom species. A comprehensive analysis identified this compound presence in multiple specimens from the G. esculenta group and related species, suggesting an evolutionary adaptation for mycotoxin production . Advanced analytical methods such as LC-MS/MS have been developed for accurate detection and quantification of this compound in mushrooms, enhancing safety assessments for consumers .

Eigenschaften

IUPAC Name |

N-[(E)-ethylideneamino]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAGWKUTFZRWSB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872971 | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Gyromitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 @ 20 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Gyromitra are considered to be edible mushrooms although their potential toxicity has been long known. They have caused numerous accidents, sometimes lethal. Historical accounts of poisoning reported and the /characteristics are described/. Knowing that gyromitrin (N-methyl-N-formyl-acetyl-hydrazone) can be converted into methylhydrazine, the /data/ suggest a relation between individual sensitivity to the mushrooms and variation of every body's ability to carry out such a conversion. Several metabolites of gyromitrin can produce enzyme activation with subsequent synthesis of methylhydrazine. The cumulative activating role of consecutive ingestion is emphasized., Gyromitra esculenta and a few other mushrooms have caused severe poisonings and even deaths in humans. Clinical data are characterized primarily by vomiting and diarrhea, followed jaundice, convulsions and coma. Gastrointestinal disorders distinguish this poisoning. Frequent Consumption can cause hepatitis and neurological diseases. The species of concern are mainly G. esculenta and G. gigas. ... Recent advances in chromatography, biochemistry and toxicology have established that other Ascomycetes species also may prove toxic. Gyromitrin (acetaldehyde methylformylhydrazone, G) and its homologs are toxic compounds that convert in vivo into N-methyl-N-formylhydrazine (MFH), and then into N-methylhydrazine (MH). The toxicity of these chemicals, which are chiefly hepatotoxic and even carcinogenic, has been established through in vivo and in vitro experiments using animals, cell cultures and biochemical systems. ... | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

16568-02-8, 61748-21-8 | |

| Record name | Gyromitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYROMITRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROMITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9J72G0T46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

19.5 °C (VACUUM) | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.